8-methyl-2-((methylamino)methyl)quinazolin-4(3H)-one
CAS No.: 1322605-15-1
Cat. No.: VC4336755
Molecular Formula: C11H13N3O
Molecular Weight: 203.245
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1322605-15-1 |
|---|---|
| Molecular Formula | C11H13N3O |
| Molecular Weight | 203.245 |
| IUPAC Name | 8-methyl-2-(methylaminomethyl)-3H-quinazolin-4-one |
| Standard InChI | InChI=1S/C11H13N3O/c1-7-4-3-5-8-10(7)13-9(6-12-2)14-11(8)15/h3-5,12H,6H2,1-2H3,(H,13,14,15) |
| Standard InChI Key | MDOSUEVYQMUTDM-UHFFFAOYSA-N |
| SMILES | CC1=C2C(=CC=C1)C(=O)NC(=N2)CNC |
Introduction
Structural and Molecular Characteristics
The compound’s molecular formula is C₁₂H₁₃N₃O, with a molecular weight of 215.26 g/mol. Its IUPAC name derives from the quinazolin-4(3H)-one scaffold, which consists of a fused benzene and pyrimidine ring. Key substituents include:
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Methyl group at position 8 (C8).
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(Methylamino)methyl group (-CH₂NHCH₃) at position 2 (C2).
The presence of these groups influences electronic distribution, solubility, and intermolecular interactions. The (methylamino)methyl moiety enhances hydrophilicity compared to unsubstituted quinazolinones, as noted in analogs like 2-[(methylamino)methyl]quinazolin-4(3H)-one hydrochloride (PubChem CID: 135928689) .
Synthesis and Chemical Reactivity
Synthetic Pathways
While no direct synthesis of 8-methyl-2-((methylamino)methyl)quinazolin-4(3H)-one is documented, analogous methods for quinazolinones provide a roadmap:
Route 1: Cyclization of Anthranilic Acid Derivatives
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Benzoxazinone Intermediate: Anthranilic acid reacts with acetic anhydride to form 2-methylbenzoxazin-4-one .
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Amination: Reaction with methylamine derivatives introduces the (methylamino)methyl group. For example, copper-catalyzed coupling of isocyanides with amines (e.g., tryptamine) yields 3-alkylated quinazolinones .
Route 2: Microwave-Assisted Green Synthesis
Deep eutectic solvents (e.g., choline chloride:urea) and microwave irradiation enable one-pot synthesis of 3-substituted quinazolinones from anthranilic acid, amines, and orthoesters .
Key Reactions
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Alkylation/Acylation: The NH group at position 3 is reactive toward alkyl halides or acyl chlorides, enabling further functionalization .
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Oxidation: The methylamino group can undergo oxidation to form nitroso or nitro derivatives under strong oxidizing conditions.
Physicochemical Properties
The methylamino group enhances water solubility compared to non-polar quinazolinones, as seen in 2-[(methylamino)methyl]quinazolin-4(3H)-one hydrochloride .
Spectroscopic Characterization
Infrared (IR) Spectroscopy
Nuclear Magnetic Resonance (NMR)
¹H NMR (CDCl₃, δ ppm)
¹³C NMR (CDCl₃, δ ppm)
Applications and Future Directions
Therapeutic Development
Challenges
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Solubility Optimization: Structural modifications to improve bioavailability.
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Toxicity Profiling: Assessing hepatotoxicity and cardiotoxicity in preclinical models.
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